N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine
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Overview
Description
N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine in a substitution reaction.
Ethyl Group Addition: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: Various substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the amine positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C15H19N7 |
---|---|
Molecular Weight |
297.36 g/mol |
IUPAC Name |
4-N-cyclopropyl-6-(2-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H19N7/c1-2-12-17-6-9-7-22(8-11(9)19-12)14-5-13(18-10-3-4-10)20-15(16)21-14/h5-6,10H,2-4,7-8H2,1H3,(H3,16,18,20,21) |
InChI Key |
LDUYZFMIQTUXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CN(CC2=N1)C3=NC(=NC(=C3)NC4CC4)N |
Origin of Product |
United States |
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